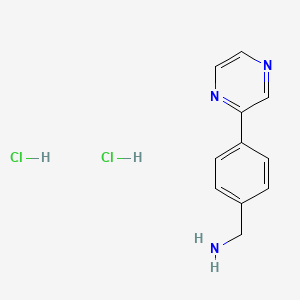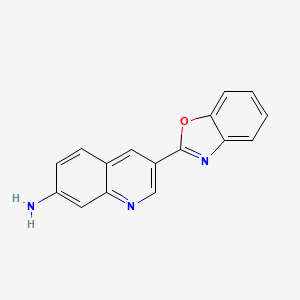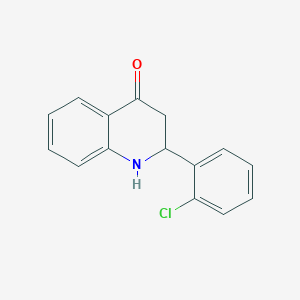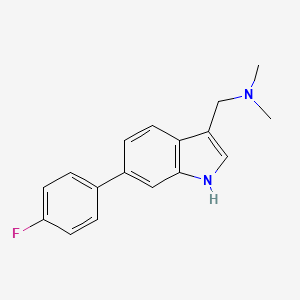
4-(4-Chlorophenyl)azepan-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)azepan-4-ol hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a chlorophenyl group and a hydroxyl group on the azepane ring makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of 4-(4-Chlorophenyl)azepan-4-ol hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)azepan-4-one.
Reduction: Formation of 4-(4-chlorophenyl)azepane.
Substitution: Formation of 4-(substituted phenyl)azepan-4-ol derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)azepan-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)azepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-(4-Bromophenyl)azepan-4-ol hydrochloride: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
4-Phenylazepan-4-ol hydrochloride: Lacks the chlorine atom, resulting in different chemical and biological properties.
Uniqueness
4-(4-Chlorophenyl)azepan-4-ol hydrochloride is unique due to the presence of both a chlorophenyl group and a hydroxyl group on the azepane ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
193542-57-3 |
|---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
4-(4-chlorophenyl)azepan-4-ol;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-2-10(3-5-11)12(15)6-1-8-14-9-7-12;/h2-5,14-15H,1,6-9H2;1H |
InChI Key |
QLJCUVADGQFYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(C2=CC=C(C=C2)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate](/img/structure/B11854918.png)

![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)
![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)


![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)
![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)





